molecular formula C6H5BrN4 B566808 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine CAS No. 1260850-70-1

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Cat. No. B566808
M. Wt: 213.038
InChI Key: PBRMNGMQOGOTHS-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a chemical compound with the CAS Number: 1260850-70-1 . It has a molecular weight of 213.04 and its IUPAC name is 3-bromoimidazo[1,2-b]pyridazin-6-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has been reported in the literature . The compound can be synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The InChI code for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is 1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H, (H2,8,10) .


Chemical Reactions Analysis

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine can undergo various chemical reactions. For instance, it can react with a variety of 1° or 2° alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C .


Physical And Chemical Properties Analysis

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a solid compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application Summary: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

2. One-Pot Synthesis

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been directly synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
  • Methods of Application: The synthesis was carried out in DMSO at room temperature, accompanied by DMSO oxidation .
  • Results or Outcomes: The synthesis resulted in the formation of 3-Bromoimidazo[1,2-a]pyridine derivatives .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRMNGMQOGOTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718266
Record name 3-Bromoimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

CAS RN

1260850-70-1
Record name 3-Bromoimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoimidazo[1,2-b]pyridazin-6-amine
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